(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride
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Overview
Description
Taltobulin intermediate-5 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. This compound is crucial in the preparation of antibody-drug conjugates, where it serves as a cytotoxic payload .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-5 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific amino acids and other organic compounds under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired intermediate structure.
Purification: The intermediate is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Taltobulin intermediate-5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Taltobulin intermediate-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Taltobulin intermediate-5, which are further used in the synthesis of Taltobulin .
Scientific Research Applications
Taltobulin intermediate-5 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes, particularly in disrupting microtubule dynamics.
Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Taltobulin intermediate-5 exerts its effects by inhibiting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and other cellular processes. By disrupting tubulin polymerization, Taltobulin intermediate-5 causes mitotic arrest and induces apoptosis. This mechanism makes it a potent cytotoxic agent, particularly useful in cancer therapy .
Comparison with Similar Compounds
Hemiasterlin: A natural product with similar tubulin-inhibiting properties.
Vinblastine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: Promotes tubulin polymerization but also disrupts microtubule dynamics.
Uniqueness: Taltobulin intermediate-5 is unique due to its synthetic origin and specific modifications that enhance its potency and reduce its interaction with multidrug resistance proteins. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C11H22ClNO2 |
---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1 |
InChI Key |
DOGUQADNNOKYBX-VDOXMPJBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Origin of Product |
United States |
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